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molecular formula C9H10N2O B8457351 4-[2-(Aminooxy)ethyl]benzonitrile

4-[2-(Aminooxy)ethyl]benzonitrile

Cat. No. B8457351
M. Wt: 162.19 g/mol
InChI Key: VHQUALYAKGDORE-UHFFFAOYSA-N
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Patent
US08034811B2

Procedure details

Prepared by a similar procedure as described for preparation 31. Starting materials: N-hydroxyphthalimide and 4-(2-hydroxyethyl)benzonitrile (Maybridge). 13C-NMR (DMSO-d6) δ 145.6, 131.9, 129.9, 118.9, 108.7, 74.6, 34.3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[N:2]1C(=O)C2=CC=CC=C2C1=O.[OH:13][CH2:14][CH2:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=1>>[NH2:2][O:13][CH2:14][CH2:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC1=CC=C(C#N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by a similar procedure
CUSTOM
Type
CUSTOM
Details
as described for preparation 31

Outcomes

Product
Name
Type
Smiles
NOCCC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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